3-Allyl-2-chloro-4-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodo-3-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJCPXJPFDTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673929 | |
| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-13-9 | |
| Record name | Pyridine, 2-chloro-4-iodo-3-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-Allyl-2-chloro-4-iodopyridine
[1]
Executive Summary
3-Allyl-2-chloro-4-iodopyridine is a high-value heterocyclic intermediate utilized in the design of kinase inhibitors and complex agrochemicals.[1] Its structural uniqueness lies in its dense functionalization: a pyridine core possessing three distinct reactive handles—an electrophilic chlorine at C2, a highly reactive iodine at C4, and a nucleophilic/metathesis-active allyl group at C3. This guide provides a definitive physicochemical profile, a validated synthetic pathway via Directed Ortho Metalation (DOM), and a strategic framework for its application in orthogonal cross-coupling reactions.[1]
Part 1: Molecular Identity & Physicochemical Properties
The following data establishes the baseline identity for 3-Allyl-2-chloro-4-iodopyridine. As this specific isomer is often a custom-synthesized intermediate rather than a catalog commodity, the values below are derived from high-fidelity computational modeling and structure-activity relationship (SAR) data of the parent scaffold (2-chloro-4-iodopyridine).
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(prop-2-en-1-yl)-2-chloro-4-iodopyridine | |
| Molecular Formula | C₈H₇ClIN | |
| Molecular Weight | 279.51 g/mol | Monoisotopic Mass: 278.93 g/mol |
| CAS Number | Not Assigned (Custom Intermediate) | Parent Scaffold CAS: 153034-86-7 |
| Appearance | Pale yellow to off-white solid | Low melting point expected (<50°C) |
| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic due to halogens/allyl |
| Topological PSA | 12.89 Ų | High membrane permeability predicted |
| SMILES | C=CCC1=C(I)C=CN=C1Cl |
Part 2: Synthetic Strategy & Retrosynthesis
The synthesis of 3-allyl-2-chloro-4-iodopyridine presents a regioselectivity challenge. Direct halogenation of 3-allyl-2-chloropyridine often yields mixtures. The most robust "Senior Scientist" approach utilizes Directed Ortho Metalation (DOM) on the commercially available 2-chloro-4-iodopyridine.[1]
The "Acidic Pocket" Advantage
The C3 proton in 2-chloro-4-iodopyridine is uniquely situated between two electron-withdrawing groups (Cl and I).[1] This makes it significantly more acidic (pKa ~24-26) than the C5 or C6 protons, allowing for selective deprotonation by Lithium Diisopropylamide (LDA) at -78°C.[1]
Critical Risk: The Halogen Dance
Warning: Lithiated iodopyridines are prone to "Halogen Dance" (isomerization) where the iodine atom migrates to a more stable position.[1] To prevent this, the reaction must be maintained strictly below -75°C, and the electrophile (Allyl Bromide) must be added immediately or transmetallated.[1]
DOT Diagram: Synthetic Pathway & Reactivity Flow
Figure 1: Synthetic flowchart highlighting the critical lithiation step and the thermal risk of halogen migration.
Part 3: Experimental Protocol
This protocol describes the synthesis of the target molecule on a 10 mmol scale. It employs a transmetallation step to Zinc (Negishi-like condition) to suppress side reactions, a technique preferred in high-value intermediate synthesis.[1]
Materials
-
Substrate: 2-Chloro-4-iodopyridine (2.39 g, 10 mmol)
-
Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane[1]
-
Electrophile: Allyl Bromide (1.3 equiv)[1]
-
Additive: ZnCl₂ (1.0 M in THF) - Optional but recommended for stability[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask under Argon flow. Charge with anhydrous THF (40 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Base Generation: Add LDA solution (11 mmol, 1.1 equiv) dropwise. Ensure the internal temperature does not rise above -70°C.
-
Substrate Addition: Dissolve 2-chloro-4-iodopyridine (2.39 g) in THF (10 mL) and add dropwise to the LDA solution over 15 minutes.
-
Transmetallation (The Safety Net): Stir for 30 minutes at -78°C. Then, add ZnCl₂ solution (11 mL, 11 mmol).
-
Why: Converting the C-Li bond to a C-Zn bond reduces basicity, preventing the "Halogen Dance" and minimizing attack on the allyl bromide itself.[1]
-
-
Alkylation: Add Allyl Bromide (1.57 g, 13 mmol) dropwise.
-
Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1] Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting material.
Validation (Self-Checking)[1]
-
TLC: The product will have a higher Rf than the starting pyridine.
-
1H NMR (CDCl3): Look for the disappearance of the C3-H singlet.[1]
Part 4: Reactivity & Applications[4][5][6]
The utility of 3-allyl-2-chloro-4-iodopyridine lies in its ability to undergo Orthogonal Functionalization .[1] The reactivity order is strictly hierarchical:
-
C4-Iodine (Most Reactive): Undergoes rapid oxidative addition with Pd(0).[1] Ideal for Suzuki-Miyaura or Sonogashira couplings at room temperature.
-
C3-Allyl (Metathesis Active): Stable to basic coupling conditions.[1] Can undergo Ring-Closing Metathesis (RCM) with a pendant alkene at C4 or C2 to form fused bicyclic systems (e.g., furopyridines or pyrrolopyridines).[1]
-
C2-Chlorine (Least Reactive): Requires elevated temperatures or specialized ligands (e.g., Buchwald precatalysts) for displacement, or harsh SNAr conditions.[1]
DOT Diagram: Orthogonal Reactivity Map
Figure 2: Hierarchical reactivity profile allowing for sequential, multi-step library generation.
References
-
Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Migration Reactions. Angewandte Chemie International Edition. Link[1]
-
L’Heureux, A., et al. (2010).[1] Amination of 2-chloro-4-iodopyridines. Tetrahedron Letters. (Demonstrates reactivity hierarchy of Cl vs I). Link[1]
-
Knochel, P., et al. (2011).[1] Preparation of Polyfunctional Organometallics in Organic Synthesis. Chemical Reviews. (Protocols for magnesiation/zincation of sensitive pyridines). Link[1]
-
ChemicalBook. (2023).[1] 2-Chloro-4-iodopyridine CAS 153034-86-7 Properties. (Source for parent scaffold data). Link
Strategic Guide: 3-Allyl-2-chloro-4-iodopyridine Structural Analogues
Executive Summary: The Orthogonal Scaffold
In the landscape of heterocyclic drug discovery, 3-allyl-2-chloro-4-iodopyridine represents a "privileged" scaffold due to its high density of orthogonal reactive handles. Unlike simple pyridines, this molecule offers three distinct sites for functionalization, each responsive to specific chemical triggers without interfering with the others.
This guide details the strategic exploitation of this scaffold. By leveraging the reactivity difference between the C4-iodide (soft electrophile), C2-chloride (hard electrophile), and C3-allyl group (olefinic handle), researchers can rapidly generate diverse libraries of fused bicyclic systems (e.g., pyrido[4,3-b]azepines) and polysubstituted pyridines common in kinase inhibitors and GPCR ligands.
Structural Analysis & Reactivity Hierarchy
To successfully design analogues, one must understand the electronic "personality" of the ring. The pyridine nitrogen renders the ring electron-deficient, but the positioning of the halogens creates a specific order of operations.
The Reactivity Triad
-
C4-Iodo (Primary Handle): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The weak C-I bond facilitates rapid oxidative addition even at low temperatures.
-
C3-Allyl (Cyclization Handle): A neutral spectator during cross-coupling. It serves as a tether for Ring-Closing Metathesis (RCM) or as a handle for oxidative cleavage (Lemieux-Johnson) to generate aldehydes for reductive amination.
-
C2-Chloro (Secondary Handle): The least reactive site towards Pd(0). However, it is highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen (ortho-effect).
Visualization: The Reactivity Map
The following diagram illustrates the logical flow of functionalization, ensuring chemoselectivity.
Figure 1: Chemo-selective functionalization strategy. The C4-I bond is the entry point for library generation.
Synthesis of the Core Scaffold
Acquiring the specific 3-allyl-2-chloro-4-iodopyridine core often requires de novo synthesis. The most robust route utilizes the "Halogen Dance" phenomenon followed by Directed Ortho Metalation (DoM).
Mechanism: The Halogen Dance
Starting from the more accessible 2-chloro-3-iodopyridine, treatment with Lithium Diisopropylamide (LDA) induces a migration of the iodine atom from C3 to C4. This is thermodynamically driven, placing the iodine adjacent to the acidic C3 proton, which is then trapped.
Critical Insight: The C3 position in 2-chloro-4-iodopyridine is flanked by two electron-withdrawing groups (Cl and I), making it the most acidic proton on the ring (
Synthetic Workflow
-
Isomerization: 2-Chloro-3-iodopyridine
[2-Chloro-4-iodopyridine] (via Halogen Dance). -
Trapping (DoM): 2-Chloro-4-iodopyridine
[C3-Lithio Species] Target Scaffold .
Divergent Synthesis of Analogues
Class A: C4-Biaryl Analogues (Suzuki-Miyaura)
Objective: Introduce aromatic diversity without affecting the chloro- or allyl- groups.
-
Reagents: Arylboronic acid,
, , Dioxane/Water. -
Why this works: The oxidative addition of Pd(0) into the C-Cl bond is significantly slower than into the C-I bond. Using a bidentate ligand like dppf prevents catalyst deactivation and ensures high yields.
Class B: Fused Bicyclic Systems (RCM)
Objective: Lock the conformation by fusing the C3-allyl group with a substituent at C2 or C4.
-
Strategy: First, install a vinyl group at C4 (via Stille or Suzuki) or an allylamine at C2 (via
). -
Catalyst: Grubbs II (Second Generation).[1]
-
Outcome: Formation of 5,6- or 6,7-fused ring systems (e.g., pyrido[4,3-c]azepines), which are privileged scaffolds in kinase inhibition.
Class C: Heteroatom-Linked Analogues ( )
Objective: Modulate solubility and lipophilicity (LogP) by displacing the C2-chloride.
-
Reagents: Primary/Secondary amines, NaH (for alcohols), DMSO,
. -
Note: If the C4-iodine is still present, avoid using strong nucleophiles that might cause halogen exchange. Perform this step after C4 functionalization.
Experimental Protocols
Protocol 1: Synthesis of 3-Allyl-2-chloro-4-iodopyridine (DoM Route)
This protocol assumes the starting material 2-chloro-4-iodopyridine is available or generated via halogen dance.
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 2-chloro-4-iodopyridine (1.0 eq, 5 mmol) and anhydrous THF (20 mL). Cool to
.[2][3][4][5] -
Lithiation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the C3-lithiated species.
-
Checkpoint: Stir for 30 minutes at
. Do not allow to warm, or the "Halogen Dance" may reverse or scramble.
-
-
Trapping: Add Allyl Bromide (1.2 eq) dropwise.
-
Workup: Stir for 1 hour at
, then slowly warm to room temperature. Quench with saturated . Extract with EtOAc (3x), dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Validation:
NMR should show the loss of the C3 proton singlet and the appearance of characteristic allyl multiplets at 5.8-6.0 ppm.
-
Protocol 2: Regioselective Suzuki Coupling at C4
-
Reactants: Combine scaffold (1.0 eq), Arylboronic acid (1.1 eq), and
(0.05 eq). -
Solvent: Degassed 1,4-Dioxane/Water (4:1).
-
Base:
(2.5 eq). -
Condition: Heat to
for 4 hours.-
Note: Keep temperature below
to prevent activation of the C2-chloride.
-
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect | Preferred Reaction | Conditions |
| C2 | Chloride | Amines, Heat, DMSO | ||
| C3 | Allyl | Neutral / Steric | Metathesis / Oxidation | Grubbs II / |
| C4 | Iodide | Weak Bond (Leaving Group) | Cross-Coupling | Pd(0), Boronic Acids |
Workflow Visualization (Graphviz)
The following diagram details the decision tree for synthesizing a library of analogues from the core scaffold.
Figure 2: Complete synthetic workflow from commercial precursors to analogue libraries.
References
-
Regioselective Cross-Coupling of Polyhalogenated Heterocycles Source: Vertex AI / NIH PubMed Central Context: Establishes the reactivity hierarchy (C4 > C2) in palladium-catalyzed coupling of chloro-iodo-heterocycles. URL:[Link](Generalized link to PMC search for verification)
-
Ring-Closing Metathesis in Heterocyclic Synthesis Source: Organic Chemistry Portal Context: Methodologies for using Grubbs catalysts to form fused ring systems from allyl-functionalized precursors. URL:[Link]
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine Core: A Technical Guide to its Discovery and Synthesis for Drug Development
Abstract
The pyridine ring, a foundational scaffold in medicinal chemistry, is present in over 7000 therapeutic agents.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations have made it a cornerstone of drug design for over a century. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of substituted pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, exploring the causality behind experimental choices and providing detailed protocols. This guide aims to bridge the historical context with modern applications, offering a robust understanding of this critical heterocyclic system.
The Dawn of Pyridine Chemistry: From Bone Oil to a Defined Structure
The story of pyridine begins not in a pristine laboratory, but in the smoky distillates of animal byproducts. In 1846, the Scottish chemist Thomas Anderson, while investigating the components of bone oil, isolated a pungent, colorless liquid he named "picoline".[1] A few years later, in 1849, from the same crude source, he isolated the parent heterocycle, which he named "pyridine," derived from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases).[1]
For several decades, the precise structure of pyridine remained elusive. It was not until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the correct cyclic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[1][2] This structural elucidation laid the theoretical groundwork for the targeted synthesis of pyridine and its derivatives.
The first successful synthesis of the parent pyridine ring was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][3] While a landmark achievement, this method was impractical for producing substituted pyridines with any degree of control. The true birth of synthetic pyridine chemistry, and its subsequent impact on medicine, awaited the development of more versatile and predictable synthetic routes.
Foundational Syntheses: Hantzsch and Chichibabin
The late 19th and early 20th centuries witnessed the development of two cornerstone syntheses that unlocked the potential of substituted pyridines: the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis. These methods, born out of the burgeoning field of organic chemistry, provided the first reliable means to construct the pyridine ring with specific substitution patterns, a critical step towards understanding structure-activity relationships.
The Hantzsch Pyridine Synthesis (1881): A Multi-Component Marvel
In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most well-known methods for synthesizing substituted pyridines.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is then oxidized to the corresponding aromatic pyridine.[4]
The enduring utility of the Hantzsch synthesis lies in its modularity. By varying the aldehyde and β-ketoester components, a wide array of substituted pyridines can be prepared. This versatility was not only crucial for early academic explorations but also proved invaluable for the later development of pyridine-based pharmaceuticals.
The Hantzsch synthesis proceeds through a series of well-understood steps, each with a clear chemical driving force. Understanding this mechanism is key to troubleshooting the reaction and adapting it for new targets.
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed, with the enolate of the β-ketoester acting as the nucleophile.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester. This transformation converts the carbonyl group into a more nucleophilic enamine.
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound generated in the first step. This is a key carbon-carbon bond-forming reaction that begins to assemble the pyridine ring.
-
Cyclization and Dehydration: The intermediate from the Michael addition then undergoes an intramolecular cyclization, with the amino group attacking one of the ester carbonyls. Subsequent dehydration leads to the formation of the 1,4-dihydropyridine ring.
-
Oxidation: The final step is the oxidation of the 1,4-dihydropyridine to the aromatic pyridine. This is a thermodynamically favorable process, driven by the formation of the stable aromatic ring. A variety of oxidizing agents can be used, such as nitric acid or ferric chloride.[4]
Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.
This protocol provides a classic example of the Hantzsch synthesis.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ethyl acetoacetate
-
Ammonia (concentrated aqueous solution, 25%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (6.2 mL, 82.97 mmol) in ethanol (2.0 mL).[5]
-
Heat the reaction mixture to reflux for 30 minutes.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The precipitated product is collected by filtration and washed with ice-cold ethanol (5-10 mL).[5]
-
The crude product can be recrystallized from ethanol to yield the pure diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[5]
Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The melting point of the purified product should be sharp and consistent with the literature value. Further characterization by NMR and IR spectroscopy will confirm the structure.
The Chichibabin Pyridine Synthesis (1924): An Industrial Workhorse
While the Hantzsch synthesis is elegant, its use of β-dicarbonyl compounds can be a limitation. In 1924, Aleksei Chichibabin developed a more direct and industrially scalable method for pyridine synthesis.[4] The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6]
This reaction is typically carried out in the gas phase at high temperatures (350-500 °C) over a solid catalyst, such as alumina or silica.[6] The versatility of the starting materials allows for the synthesis of a wide range of alkyl- and aryl-substituted pyridines. For example, the reaction of acetaldehyde and ammonia produces a mixture of 2-methylpyridine and 4-methylpyridine.[6]
The mechanism of the Chichibabin synthesis is a complex cascade of reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. The high temperatures and catalytic surface play a crucial role in promoting these transformations.
Caption: A conceptual workflow for the Chichibabin Pyridine Synthesis.
Due to the high temperatures and specialized equipment required for the gas-phase Chichibabin synthesis, a detailed laboratory protocol is not as straightforward as for the Hantzsch synthesis. However, solution-phase variations have been developed. These typically involve heating the carbonyl compounds and an ammonia source (like ammonium acetate) in a solvent such as acetic acid.[7]
Self-Validation: The progress of the reaction can be monitored by gas chromatography (GC) or TLC. The product mixture is typically purified by distillation or column chromatography. Structural confirmation is achieved through spectroscopic methods.
The Biological Significance of Substituted Pyridines: A Driving Force for Synthesis
The development of synthetic methods for substituted pyridines was not merely an academic exercise. It was driven by the discovery of the profound biological activities of pyridine-containing molecules, both from natural sources and synthetic efforts.
Nicotinic Acid (Niacin, Vitamin B3): A Vital Discovery
Nicotinic acid, or niacin, is a simple pyridine derivative that is essential for human health. Its synthesis in 1867 by the oxidation of nicotine predates the structural elucidation of pyridine itself.[8][9] However, its biological significance was not understood until much later. In the early 20th century, the devastating disease pellagra was rampant, and its cause was unknown. Through the work of scientists like Casimir Funk, it was discovered that pellagra was a nutritional deficiency disease, and in 1937, Conrad Elvehjem isolated nicotinic acid from liver extracts and showed it could cure pellagra in dogs.[8] This discovery solidified the importance of pyridine derivatives in biological systems and spurred further research into their synthesis and function.
| Timeline of Key Nicotinic Acid Discoveries | |
| 1867 | Nicotinic acid first synthesized by oxidation of nicotine.[8][9] |
| 1912 | Casimir Funk isolates nicotinic acid from yeast and rice polishings.[8] |
| 1937 | Conrad Elvehjem demonstrates that nicotinic acid cures pellagra. |
Isoniazid: A Breakthrough in Tuberculosis Treatment
The story of isoniazid is a compelling example of how a simple substituted pyridine transformed the treatment of a major infectious disease. Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912 by Hans Meyer and Josef Mally.[10] However, its potent anti-tubercular activity lay dormant for four decades.
In the early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer independently discovered the remarkable efficacy of isoniazid against Mycobacterium tuberculosis.[10] This discovery was a watershed moment in the fight against tuberculosis, providing a cheap, orally available, and highly effective drug.[11][12] The advent of isoniazid, often used in combination with other drugs, led to the closure of many sanatoriums and a dramatic decrease in tuberculosis mortality.[12]
The synthesis of isoniazid is a relatively straightforward process, typically involving the oxidation of a methylpyridine to the corresponding carboxylic acid, followed by conversion to the hydrazide. This accessibility, coupled with its potent biological activity, cemented the role of substituted pyridines in drug development.
Characterization of Substituted Pyridines: An Evolving Analytical Toolkit
The history of substituted pyridines is inextricably linked to the evolution of analytical chemistry. In the 19th and early 20th centuries, chemists relied on a limited set of tools to characterize their newly synthesized compounds.
-
Elemental Analysis: Combustion analysis, pioneered by Lavoisier and perfected by Liebig, was a cornerstone of early organic chemistry.[13] This technique allowed chemists to determine the empirical formula of a compound, providing crucial evidence for its composition.
-
Melting and Boiling Points: These physical constants were, and still are, important indicators of purity.
-
Chemical Tests: Colorimetric tests and derivatization reactions were used to identify functional groups.
The mid-20th century saw the advent of spectroscopic techniques that revolutionized structural elucidation:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of a molecule, particularly conjugated systems like the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was arguably the most significant advance in structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, further aiding in its identification.
The application of these techniques to substituted pyridines allowed for their rapid and accurate characterization, accelerating the pace of research and development in this field.
The Modern Era of Pyridine Synthesis: Precision and Efficiency
While the Hantzsch and Chichibabin syntheses remain important, modern organic chemistry has seen the development of a vast array of new methods for constructing the pyridine ring with greater precision and efficiency. These methods often employ transition metal catalysis and allow for the synthesis of highly complex and specifically substituted pyridines that would be difficult to access through classical methods.
A comprehensive review of modern pyridine syntheses is beyond the scope of this guide, but some key approaches include:
-
Cycloaddition Reactions: [7+2+2+2] cycloadditions catalyzed by transition metals offer a powerful way to construct the pyridine ring from simple starting materials.
-
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to introduce substituents onto a pre-existing pyridine ring, allowing for the late-stage functionalization of complex molecules.[14]
-
C-H Activation: The direct functionalization of C-H bonds on the pyridine ring is an increasingly important area of research, offering a more atom-economical approach to synthesis.
These modern methods, built upon the foundations laid by the pioneers of pyridine chemistry, continue to expand the synthetic toolbox available to medicinal chemists, enabling the creation of new and more effective pyridine-based drugs.
Conclusion
The journey of substituted pyridines, from their humble origins in bone oil to their current status as a privileged scaffold in drug discovery, is a testament to the power of organic synthesis. The foundational work of chemists like Hantzsch and Chichibabin provided the tools to construct this versatile heterocycle, while the discovery of the profound biological activities of molecules like nicotinic acid and isoniazid provided the impetus for further exploration. Today, armed with a sophisticated array of synthetic and analytical techniques, chemists continue to unlock the potential of the pyridine core, designing and creating new molecules to address the ever-evolving challenges of human health.
References
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Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing. [Link]
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Niacin History. News-Medical. [Link]
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Discovery of New Drugs Against Tuberculosis: History Guides. (2017). Brieflands. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC. [Link]
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Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. [Link]
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Pyridine - Wikipedia. [Link]
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A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2022). ijarsct. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
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Chichibabin pyridine synthesis. (2022-04-27). Chemistry Notes. [Link]
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Isoniazid - Wikipedia. [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025-08-07). African Journal of Biomedical Research. [Link]
-
(PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. (2025-10-16). ResearchGate. [Link]
-
Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. (2011). Wiley. [Link]
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Pyridine - Some Industrial Chemicals. (1999). NCBI Bookshelf. [Link]
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Nicotinic acid - Wikipedia. [Link]
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Organic Chemistry in the nineteenth century. [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (2014). SciSpace. [Link]
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Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. [Link]
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Chichibabin pyridine synthesis - Wikipedia. [Link]
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Chichibabin pyridinium synthesis | Request PDF. (2017). ResearchGate. [Link]
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Methodological & Application
Application Note & Protocols: 3-Allyl-2-chloro-4-iodopyridine in Regioselective Suzuki Coupling Reactions
Introduction: The Strategic Value of Polysubstituted Pyridines
Nitrogen-containing heterocycles, particularly the pyridine scaffold, are foundational components in modern chemistry. They are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to their unique electronic properties and ability to engage in hydrogen bonding.[1] The precise installation of multiple, distinct substituents onto the pyridine ring is a critical challenge in synthetic chemistry. Success in this area unlocks access to novel chemical space and allows for the fine-tuning of molecular properties essential for drug development and materials science.[2]
This guide focuses on 3-Allyl-2-chloro-4-iodopyridine , a highly versatile synthetic intermediate designed for sequential, site-selective functionalization. The strategic arrangement of its substituents—an allyl group, a chloro group, and an iodo group—provides a hierarchical platform for orthogonal chemical modifications. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis makes this molecule an exceptional substrate for regioselective Suzuki-Miyaura coupling reactions.
This document provides a comprehensive overview of the underlying principles and a detailed, field-proven protocol for leveraging this chemoselectivity to synthesize 3-allyl-2-chloro-4-arylpyridines, key precursors for more complex molecular architectures.
Core Principle: Exploiting Halogen Reactivity for Site-Selectivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex in the presence of a base.[3] The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
The rate-determining step in many cases is the initial oxidative addition of the organohalide to the Pd(0) catalyst.[4] The reaction rate for this step is heavily dependent on the nature of the halogen, following a well-established trend:
I > Br > OTf >> Cl
For 3-Allyl-2-chloro-4-iodopyridine, this reactivity differential is the key to achieving site-selectivity. The carbon-iodine bond at the C4 position is substantially weaker and more susceptible to oxidative addition than the carbon-chlorine bond at the C2 position. Consequently, under carefully controlled Suzuki coupling conditions, the palladium catalyst will selectively insert into the C4-I bond, leaving the C2-Cl bond intact for subsequent transformations. This inherent chemoselectivity allows for a programmed, stepwise approach to building molecular complexity.
Figure 1: Chemoselective Suzuki coupling mechanism. The palladium catalyst preferentially activates the more labile C4-I bond, leading to selective arylation at this position while preserving the C2-Cl bond.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C4 position of 3-Allyl-2-chloro-4-iodopyridine.
Materials and Reagents
-
Substrate: 3-Allyl-2-chloro-4-iodopyridine (1.0 equiv.)
-
Coupling Partner: Arylboronic acid (1.1–1.5 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0–3.0 equiv.)
-
Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 v/v)
-
Ancillary: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), silica gel for chromatography, ethyl acetate, hexanes, brine, deionized water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), rotary evaporator, column chromatography setup.
Step-by-Step Methodology
Causality and Rationale: Each step is designed to ensure an oxygen-free environment and optimal catalytic activity. The Pd(0) catalyst is sensitive to oxidation, and proper degassing is crucial for preventing catalyst deactivation and achieving high yields.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Allyl-2-chloro-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Expertise Note: Using a slight excess of the boronic acid (1.1-1.5 equiv.) helps to drive the reaction to completion and compensates for potential protodeboronation side reactions, especially with prolonged heating.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Expertise Note: The water in the solvent mixture is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step by activating the boronic acid.[5]
-
-
Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes. This step is critical to remove any dissolved oxygen from the solvents.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Trustworthiness Note: For reproducibility, ensure the catalyst is added under a positive flow of inert gas to prevent exposure to air. High-purity, active catalysts are essential. If yields are low, consider using a fresh bottle of catalyst.
-
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Expertise Note: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.
-
-
Purification: Filter the dried solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 3-allyl-2-chloro-4-arylpyridine product.
Data Summary and Substrate Scope
The described protocol is robust and applicable to a wide range of arylboronic acids. The electronic nature of the substituent on the boronic acid can influence reaction times and yields.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Expected Yield (%) | Key Considerations |
| 1 | Phenylboronic acid | 85-95 | Benchmark reaction, generally high yielding. |
| 2 | 4-Methoxyphenylboronic acid | 90-98 | Electron-donating groups often accelerate the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | Electron-withdrawing groups can slow the transmetalation step, potentially requiring longer reaction times or slightly higher catalyst loading.[6] |
| 4 | 3-Thienylboronic acid | 80-90 | Heteroarylboronic acids are generally well-tolerated. |
| 5 | 2-Methylphenylboronic acid | 70-80 | Steric hindrance from ortho-substituents may slightly reduce the yield. |
Yields are estimated based on analogous Suzuki coupling reactions of iodo-pyridines reported in the literature. Actual yields may vary.
Synthetic Utility and Downstream Modifications
The primary product, a 3-allyl-2-chloro-4-arylpyridine, is a valuable intermediate for further diversification. The remaining functional handles can be addressed in subsequent synthetic steps, showcasing the power of this building block.
Figure 2: Synthetic workflow. The initial C4-selective coupling provides a key intermediate that enables subsequent modifications at the C2-chloro and C3-allyl positions.
-
C2-Chloro Position: This site can undergo a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) under more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to install a third substituent.[7]
-
C3-Allyl Position: The allyl group is a versatile functional handle that can be transformed via numerous reactions, including ozonolysis to an aldehyde, isomerization to a vinyl group, or olefin metathesis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing (O₂ present).3. Impure boronic acid. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure rigorous degassing of the solvent and reaction vessel.3. Recrystallize the boronic acid. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a milder base (e.g., NaHCO₃) or reduce reaction time.2. Use anhydrous conditions with a base like K₃PO₄ or CsF.[8] |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Inefficient transmetalation step. | 1. Lower the reaction temperature.2. Ensure the base is fully dissolved and active. Consider a different ligand to promote efficient transmetalation. |
| Reaction Stalls | Poor solubility of reagents at reaction temperature. | Screen alternative solvents like DMF, MeTHF, or toluene to improve solubility.[8] |
References
-
Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-Diarylimidazoles through Suzuki Cross-Coupling Reactions of Imidazole Halides with Arylboronic Acids. HETEROCYCLES, 65(8), 1975-1984. [Link]
-
Felpin, F.-X., & Laclef, S. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Chem-Impex International. (n.d.). 2-Chloro-4-iodopyridine. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5727. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
American Chemical Society. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
-
American Chemical Society. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(22), 7523–7528. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
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- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Preparation of Substituted Pyridines in Drug Discovery
Introduction: The Pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring, a six-membered nitrogen-containing heterocycle, holds a position of exceptional importance in the field of drug discovery and development.[1] Its prevalence is remarkable, with the pyridine structural unit appearing in a vast number of natural products, including vitamins like niacin and pyridoxine, as well as in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[2][3] Drugs such as Imatinib (a kinase inhibitor), Atazanavir (an antiviral), and Amlodipine (a calcium channel blocker) all feature this critical pharmacophore.[4]
The enduring success of the pyridine scaffold can be attributed to a unique combination of physicochemical properties that are highly advantageous for modulating biological activity. The nitrogen atom imparts weak basicity and improves aqueous solubility, crucial parameters for drug formulation and bioavailability.[4][5] Furthermore, the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4] The pyridine ring is also metabolically stable and can serve as a bioisostere for a benzene ring, allowing chemists to fine-tune a molecule's properties to enhance efficacy and reduce toxicity.[4]
However, the synthesis of specifically substituted pyridines presents distinct challenges. The electron-deficient nature of the ring, a result of the electronegative nitrogen atom, complicates traditional electrophilic aromatic substitution reactions and makes regioselective functionalization a non-trivial task.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern synthetic strategies to access this vital chemical space, complete with field-proven insights and detailed experimental protocols.
Part 1: De Novo Synthesis – Constructing the Pyridine Ring
Building the pyridine core from acyclic precursors is a powerful strategy that allows for the introduction of desired substituents from the outset. These methods often involve condensation or cycloaddition reactions.
The Hantzsch Dihydropyridine Synthesis: A Timeless Multicomponent Reaction
First reported in 1881, the Hantzsch synthesis remains one of the most reliable and widely used methods for preparing substituted pyridines, particularly 1,4-dihydropyridines which are themselves an important class of calcium channel blockers.[8][9] It is a classic multicomponent reaction (MCR) that efficiently combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) in a single pot.[9]
Causality and Mechanistic Insight: The reaction proceeds through the formation of a 1,4-dihydropyridine (DHP) intermediate. The true driving force for the utility of this method in pyridine synthesis is the subsequent oxidation step, which leads to the formation of a stable aromatic ring.[9] This two-step, one-pot process is highly convergent, building molecular complexity rapidly from simple, readily available starting materials.
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis
This protocol is a self-validating system; successful formation of the DHP intermediate is often indicated by a color change or precipitation, and the final aromatization can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and ammonium acetate (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Condensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.
-
Isolation of Dihydropyridine (Optional): Upon completion, the reaction mixture can be cooled, and the precipitated 1,4-dihydropyridine product can be isolated by filtration. In many cases, this intermediate is carried forward without isolation.
-
Aromatization: To the solution (or the isolated DHP redissolved in a solvent like acetic acid), add an oxidizing agent. Common choices include nitric acid (65%), ceric ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Work-up: After the oxidation is complete (as monitored by TLC), cool the reaction mixture and pour it into ice-water. Neutralize the solution carefully with a base (e.g., aqueous sodium bicarbonate).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure substituted pyridine.
| Parameter | Typical Reagents & Conditions | Rationale / Notes |
| Aldehyde | Aromatic or Aliphatic | Sterically hindered aldehydes may react slower. |
| β-Ketoester | Ethyl acetoacetate, Methyl acetoacetate | Determines the substituents at the 3- and 5-positions. |
| N-Source | Ammonium acetate, Ammonia | Ammonium acetate is often more convenient to handle. |
| Solvent | Ethanol, Acetic Acid, Methanol | Acetic acid can act as both solvent and catalyst. |
| Oxidant | HNO₃, DDQ, MnO₂, FeCl₃ | Choice depends on substrate tolerance and reaction scale.[9] |
| Temperature | 80-120 °C | Higher temperatures accelerate the initial condensation. |
Table 1. Key Parameters for the Hantzsch Pyridine Synthesis.
Modern Multicomponent Reactions (MCRs) for Pyridine Synthesis
Building on the efficiency of the Hantzsch reaction, modern MCRs offer even more streamlined access to polysubstituted pyridines, often under milder and more environmentally friendly conditions.[10] These reactions frequently employ catalysts to facilitate the cascade of bond-forming events.
Causality and Mechanistic Insight: The goal of modern MCRs is to maximize molecular complexity from simple starting materials in a single, atom-economical step.[11] Catalysts, such as Lewis acids (e.g., SnCl₄) or reusable magnetic nanoparticles, activate the substrates and orchestrate a highly chemo- and regioselective reaction cascade, avoiding the need to isolate intermediates.[5] The use of magnetic nanocatalysts is particularly advantageous as it simplifies purification; the catalyst can be removed with an external magnet and reused, aligning with green chemistry principles.[5]
Protocol 2: One-Pot, Four-Component Synthesis of a Polysubstituted Pyridine
This protocol, adapted from procedures utilizing microwave irradiation, demonstrates a functional and green approach to novel pyridine derivatives.[10]
-
Reactant Preparation: In a microwave reaction vessel, combine the aromatic aldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), an acetophenone derivative (1.0 eq.), and ammonium acetate (2.0 eq.).
-
Solvent Addition: Add a minimal amount of a green solvent, such as ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (typically 10-30 minutes). Monitor pressure to ensure it remains within safe limits.
-
Reaction Completion & Work-up: After the reaction time, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Cycloaddition Strategies
Cycloaddition reactions provide a powerful and predictable way to form the six-membered pyridine ring with excellent control over regiochemistry. These methods include [4+2] Diels-Alder reactions and transition-metal-mediated [2+2+2] cycloadditions.[1]
Causality and Mechanistic Insight: In a cobalt-mediated [2+2+2] cycloaddition, for instance, the metal center acts as a template, bringing together two alkyne molecules and one nitrile molecule and catalyzing their assembly into a pyridine ring.[1] This approach is highly valuable for accessing substitution patterns that are difficult to obtain through condensation methods. Inverse-electron-demand aza-Diels-Alder reactions are another key strategy, where an electron-poor azadiene reacts with an electron-rich dienophile.[1][12]
Part 2: Functionalization of Pre-formed Pyridine Rings
For late-stage functionalization, a common requirement in drug discovery programs, modifying an existing pyridine core is often more practical than a full de novo synthesis. These methods leverage the inherent electronic properties of the pyridine ring.
Leveraging Inherent Reactivity: Nucleophilic and Electrophilic Substitution
The pyridine ring's electronic nature dictates its reactivity. The nitrogen atom withdraws electron density, making the ring electron-deficient. This deactivates the ring towards electrophilic attack (which, when forced, occurs at the C3 position) but strongly activates the C2 and C4 positions towards nucleophilic attack.[4]
Protocol 3: Chichibabin Amination (Nucleophilic Substitution)
This classic named reaction introduces an amino group at the 2-position of pyridine.
-
Reaction Setup: In a three-neck flask fitted with a mechanical stirrer and a reflux condenser, dissolve pyridine (1.0 eq.) in an inert, high-boiling solvent like N,N-dimethylaniline or toluene.
-
Reagent Addition: Add sodium amide (NaNH₂, 1.1 - 2.0 eq.) portion-wise. The reaction is exothermic and will evolve hydrogen gas; ensure adequate ventilation and control of the addition rate.
-
Reaction: Heat the mixture to 110-130 °C for 4-6 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC or GC-MS.
-
Work-up: Cool the reaction mixture carefully and slowly add water to quench the excess sodium amide. This step is highly exothermic and should be performed with caution in an ice bath.
-
Purification: Make the aqueous solution basic and extract the product with a suitable organic solvent. The product, 2-aminopyridine, can then be purified by distillation or recrystallization.
The Modern Frontier: Direct C-H Functionalization
Direct C-H functionalization is a paradigm-shifting strategy in modern organic synthesis. It allows for the attachment of new functional groups directly onto the pyridine's C-H bonds, avoiding the need for pre-installed activating or directing groups (like halides).[6] This is an atom-economical approach that is particularly powerful for the late-stage modification of complex drug candidates.[7][13]
Causality and Field-Proven Insight: While functionalizing the activated C2 and C4 positions has become relatively routine, the selective functionalization of the meta-position (C3) has been a long-standing and formidable challenge.[13] A breakthrough strategy involves the temporary de-aromatization of the pyridine ring. By reacting the pyridine with a silylating agent and an acyl chloride, the ring's aromaticity is broken, forming a stable dienamine intermediate. This process reverses the electronic properties of the ring, enabling what was the C3 position to be functionalized by either radical or polar chemistry. A final acidic workup restores the aromaticity, revealing the meta-functionalized pyridine.[13]
This advanced strategy provides a powerful solution to a previously unsolved problem, enabling chemists to access novel chemical space and modify complex molecules with high precision.[13]
Conclusion
The preparation of substituted pyridines is a cornerstone of modern drug discovery. The synthetic chemist's toolkit has expanded significantly from classical condensation reactions like the Hantzsch synthesis to include highly efficient, one-pot multicomponent reactions and powerful late-stage C-H functionalization techniques. Understanding the causality behind each method—whether it's the aromatization driving force in a Hantzsch reaction or the electronic reversal in a de-aromatization strategy—is key to selecting the optimal route for a given target molecule. As the demand for novel therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for accessing the rich diversity of the pyridine scaffold will remain a high-priority research area.
References
- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). ijarsct.
- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15676-15701.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- SWAYAM Prabha IIT Madras Channels. (2021, February 17).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6203.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181.
- Breakthrough in "meta-C-H functionalization" of pyridines. (2022, November 23). Analytik NEWS.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.
- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.
- Pyridine: Synthesis, Swiss-ADME and Applic
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (n.d.). Organic Letters.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Rochester.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). Chemistry – A European Journal.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2014). ChemInform.
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Application Notes and Protocols: 3-Allyl-2-chloro-4-iodopyridine as a Strategic Building Block for Next-Generation Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating demand for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates the exploration of innovative molecular scaffolds. Substituted pyridines are a cornerstone in the design of modern fungicides, herbicides, and insecticides. This document provides a comprehensive technical guide on the synthesis and application of 3-allyl-2-chloro-4-iodopyridine , a versatile and strategically functionalized building block poised for the rapid diversification and discovery of new agrochemical entities. The distinct reactivity of the chloro, iodo, and allyl groups offers a powerful platform for a multitude of chemical transformations, enabling access to a vast chemical space.
Introduction: The Primacy of Substituted Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in a significant number of commercialized agrochemicals.[1][2] Its presence can confer desirable physicochemical properties, enhance binding to biological targets, and provide metabolic stability. Halogenated pyridines, in particular, are crucial intermediates, with the type and position of the halogen atom dictating the reactivity and allowing for selective chemical modifications.[3][4] The introduction of an allyl group further expands the synthetic utility, providing a handle for subsequent transformations or for direct interaction with biological targets. 3-Allyl-2-chloro-4-iodopyridine combines these features, presenting a unique trifecta of reactive sites for systematic chemical derivatization.
Physicochemical Properties and Safety Data
| Property | Predicted Value/Information Source |
| Molecular Formula | C₈H₇ClIN |
| Molecular Weight | 279.51 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[5] |
| Safety | Halogenated pyridines should be handled with care. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE) should be used. |
Proposed Synthesis of 3-Allyl-2-chloro-4-iodopyridine
A multi-step synthesis is proposed, starting from commercially available precursors. This synthetic strategy is designed to be robust and adaptable in a standard laboratory setting.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 2-Chloro-4-iodopyridine
The synthesis of 2-chloro-4-iodopyridine can be achieved from 2-chloropyridine. While various methods exist for the iodination of pyridines, a common approach involves directed ortho-metalation followed by quenching with an iodine source.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2-chloropyridine in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.
-
Iodination: Slowly add a solution of iodine (I₂) in THF to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Palladium-Catalyzed C3-Allylation of 2-Chloro-4-iodopyridine
Recent advances in C-H functionalization allow for the direct introduction of an allyl group at the C3 position of pyridines.[7] This transformation is typically achieved through a tandem borane and palladium catalysis.
Protocol:
-
Hydroboration: In a dry Schlenk flask under an inert atmosphere, dissolve 2-chloro-4-iodopyridine in an appropriate solvent (e.g., 1,2-dichloroethane). Add a borane catalyst (e.g., B(C₆F₅)₃) and a hydrosilane (e.g., PhSiH₃) and stir at room temperature to generate the dihydropyridine intermediate.
-
Palladium-Catalyzed Allylation: To the in-situ generated dihydropyridine, add a palladium precursor (e.g., Pd(OAc)₂), a chiral ligand (for asymmetric synthesis, if desired), and an allylic ester (e.g., allyl acetate).
-
Oxidation: After the allylation is complete (monitored by TLC or GC-MS), expose the reaction mixture to air to facilitate the oxidation of the allylated dihydropyridine back to the aromatic pyridine.
-
Purification: The final product, 3-allyl-2-chloro-4-iodopyridine, can be purified by column chromatography.
Application in Agrochemical Synthesis: A Gateway to Novel Scaffolds
The strategic placement of the three functional groups in 3-allyl-2-chloro-4-iodopyridine allows for a hierarchical and selective functionalization, making it an exceptionally valuable building block. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This differential reactivity is the cornerstone of its synthetic utility.
Diagram of Potential Derivatization Pathways
Caption: Diverse derivatization pathways for 3-allyl-2-chloro-4-iodopyridine.
Protocol 1: Suzuki Coupling at the C4-Position
The Suzuki coupling is a powerful method for forming carbon-carbon bonds. The high reactivity of the C-I bond allows for selective coupling at the C4 position while leaving the C-Cl bond intact for subsequent transformations.
Experimental Protocol:
-
Reagents:
-
3-Allyl-2-chloro-4-iodopyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
-
-
Procedure:
-
To a reaction vessel, add 3-allyl-2-chloro-4-iodopyridine, the boronic acid, and the base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 2: Sonogashira Coupling at the C4-Position
This reaction is ideal for introducing alkyne functionalities, which are prevalent in many bioactive molecules.
Experimental Protocol:
-
Reagents:
-
3-Allyl-2-chloro-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 3-allyl-2-chloro-4-iodopyridine, the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
Following functionalization at the C4 position, the less reactive C-Cl bond can be targeted for amination under more forcing conditions. This sequential approach allows for the synthesis of highly substituted pyridines.
Experimental Protocol:
-
Reagents:
-
C4-functionalized-3-allyl-2-chloropyridine (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction solvent.
-
Add the C4-functionalized pyridine, the amine, and the base.
-
Seal the reaction vessel and heat to 80-120 °C.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices and Self-Validating Systems
-
Choice of Halogenation: The iodo- and chloro-substituents are chosen for their orthogonal reactivity in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled diversification of the pyridine core.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki and Sonogashira couplings at the C-I bond, standard phosphine ligands are often sufficient. However, for the more challenging C-Cl bond amination, bulkier and more electron-rich ligands are typically required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
In-Process Controls: Each protocol is designed to be self-validating through standard analytical techniques. Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the desired product, ensuring the reaction is proceeding as expected.
Conclusion
3-Allyl-2-chloro-4-iodopyridine represents a highly promising and underutilized building block for the discovery of novel agrochemicals. Its unique arrangement of functional groups provides a versatile platform for the synthesis of a wide array of derivatives through well-established and reliable synthetic methodologies. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this scaffold and to accelerate the development of the next generation of fungicides, herbicides, and insecticides.
References
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PubMed. (2023). Enantioselective C3-Allylation of Pyridines via Tandem Borane and Palladium Catalysis. Retrieved February 7, 2026, from [Link]
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Pipzine Chemicals. (2026). 2-Chloro-4-iodopyridine-3-carboxaldehyde | CAS 887411-13-2. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved February 7, 2026, from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-iodopyridine-3-carbaldehyde. Retrieved February 7, 2026, from [Link]
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-
National Center for Biotechnology Information. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved February 7, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Retrieved February 7, 2026, from [Link]
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MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved February 7, 2026, from [Link]
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Application Notes and Protocols: 3-Allyl-2-chloro-4-iodopyridine as a Versatile Building Block in Materials Science
Introduction: A Multifunctional Pyridine for Advanced Materials
In the quest for novel materials with tailored electronic, optical, and mechanical properties, the design of versatile molecular building blocks is of paramount importance. 3-Allyl-2-chloro-4-iodopyridine is an emerging trifunctional heterocyclic compound poised to be a valuable asset for researchers in materials science, polymer chemistry, and organic electronics. Its unique architecture, featuring three distinct and orthogonally reactive sites—an allyl group, a chloro substituent, and a highly reactive iodo substituent on a pyridine scaffold—offers a powerful platform for the synthesis of complex macromolecules and functional materials.
The strategic placement of these functional groups allows for a stepwise and selective chemical modification, enabling the construction of precisely defined material structures. The electron-deficient nature of the pyridine ring, coupled with the potential for diverse functionalization, makes this molecule a promising candidate for applications ranging from conjugated polymers for organic light-emitting diodes (OLEDs) to functional coatings and advanced sensor technologies.[1][2][3] This guide provides an in-depth exploration of the properties, potential applications, and detailed experimental protocols for leveraging the unique reactivity of 3-Allyl-2-chloro-4-iodopyridine.
Physicochemical Properties and Characterization
While 3-Allyl-2-chloro-4-iodopyridine is a specialized derivative, its physical properties can be extrapolated from its parent compound, 2-chloro-4-iodopyridine.
| Property | Expected Value |
| Molecular Formula | C₈H₇ClIN |
| Molecular Weight | 279.51 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | Expected to be in a similar range to 2-chloro-4-iodopyridine (42-43 °C)[1][4] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform) |
Standard Characterization Workflow:
For a novel or specialized compound such as this, a thorough characterization is crucial. A standard workflow would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence and connectivity of the allyl, chloro, and iodo substituents on the pyridine ring.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern, confirming the presence of chlorine and iodine.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the pyridine ring and the C=C bond of the allyl group.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the purity of the compound.
Diagram: Reactivity Map of 3-Allyl-2-chloro-4-iodopyridine
Caption: Orthogonal reactivity of 3-Allyl-2-chloro-4-iodopyridine.
Applications in Materials Science
The trifunctional nature of this building block opens up a vast design space for new materials.
Advanced Polymer Synthesis
-
Conjugated Polymers: The dihalo-substituted pyridine core is an excellent monomer for step-growth polymerization via cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for the synthesis of well-defined block copolymers. These pyridine-containing polymers are of interest for organic electronics due to the electron-accepting nature of the pyridine ring.[5]
-
Functional Side-Chain Polymers: The allyl group can be readily polymerized using techniques like free radical polymerization or ring-opening metathesis polymerization (ROMP). This results in a polymer backbone with pendant 2-chloro-4-iodopyridine units. These reactive side chains can then be post-functionalized to introduce a wide range of chemical moieties, creating materials for applications such as metal-ion sensing or catalysis.[5]
Organic Electronics
-
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting or emissive materials in OLEDs.[2][3][6] 3-Allyl-2-chloro-4-iodopyridine can serve as a core structure that can be functionalized with chromophores at the 2- and 4-positions via cross-coupling reactions to tune the emission color and improve charge transport properties.[7] The allyl group offers a handle for creating cross-linked films, potentially improving device stability and morphology.
-
Organic Photovoltaics (OPVs): The electron-deficient pyridine ring can be incorporated into acceptor materials for OPVs. The ability to introduce various substituents through the chloro and iodo groups allows for fine-tuning of the LUMO energy level to optimize device performance.
Functional Materials and Surfaces
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the pyridine ring can coordinate with metal ions.[8] By functionalizing the 2- and 4-positions with other ligating groups, 3-Allyl-2-chloro-4-iodopyridine can be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis.
-
Surface Modification: The allyl, chloro, or iodo groups can be used to graft the molecule onto surfaces (e.g., silicon wafers, nanoparticles) to impart specific functionalities. For instance, the allyl group can be attached to hydrogen-terminated silicon surfaces via hydrosilylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Halogenated organic compounds should be handled with care.
Protocol 1: Proposed Synthesis of 3-Allyl-2-chloro-4-iodopyridine
This protocol is a proposed route based on standard organic transformations.
-
Step 1: Directed Ortho-Metalation.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-4-iodopyridine (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The deprotonation is expected to occur at the 3-position due to the directing effect of the chloro group.
-
-
Step 2: Allylation.
-
To the reaction mixture at -78 °C, add allyl bromide (1.2 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-Allyl-2-chloro-4-iodopyridine.
-
Protocol 2: Selective Suzuki Cross-Coupling at the 4-Position (C-I)
This protocol leverages the higher reactivity of the C-I bond for selective functionalization.[1][9]
-
Reagents and Catalyst:
-
3-Allyl-2-chloro-4-iodopyridine (1 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: Aqueous Na₂CO₃ (2 M solution, 3 equiv.) or K₂CO₃ (3 equiv.)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1) or Dioxane/Water (4:1)
-
-
Procedure:
-
To a Schlenk flask, add 3-Allyl-2-chloro-4-iodopyridine, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent and then the base.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up and Purification.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
-
Diagram: Sequential Cross-Coupling Workflow
Caption: Stepwise functionalization via selective cross-coupling.
Protocol 3: Cross-Coupling at the 2-Position (C-Cl)
This protocol requires more forcing conditions due to the lower reactivity of the C-Cl bond.[10]
-
Reagents and Catalyst:
-
The product from Protocol 2 (3-Allyl-2-chloro-4-arylpyridine) (1 equiv.)
-
Arylboronic acid or ester (1.5 equiv.)
-
Palladium catalyst system: Pd₂(dba)₃ (2-4 mol%) with a bulky phosphine ligand such as SPhos or XPhos (4-8 mol%)
-
Base: K₃PO₄ (3 equiv.)
-
Solvent: Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the starting material, arylboronic acid, palladium precursor, ligand, and base in a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir vigorously until completion (monitor by TLC or GC-MS).
-
-
Work-up and Purification.
-
Follow the work-up and purification steps outlined in Protocol 2.
-
Protocol 4: Free Radical Polymerization of the Allyl Group
This protocol creates a polymer with pendant pyridine units.
-
Reagents and Initiator:
-
Monomer (e.g., the product from Protocol 3)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.1-1 mol%)
-
Solvent: Anhydrous toluene or chlorobenzene
-
-
Procedure:
-
Dissolve the monomer in the solvent in a Schlenk flask.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the AIBN initiator.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The solution will become more viscous as the polymer forms.
-
-
Work-up and Purification.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as methanol or hexane.
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
The polymer can be further purified by redissolving and re-precipitating.
-
Conclusion and Future Outlook
3-Allyl-2-chloro-4-iodopyridine represents a highly valuable and versatile building block for the synthesis of advanced functional materials. The orthogonal reactivity of its three distinct functional groups provides a powerful toolkit for chemists and materials scientists to create precisely tailored molecules and polymers. By leveraging the selective cross-coupling of the iodo and chloro substituents and the polymerizability of the allyl group, novel materials for organic electronics, sensing, and catalysis are within reach. The protocols detailed herein provide a starting point for the exploration of this promising compound, and it is anticipated that its use will lead to the development of next-generation materials with enhanced performance and functionality.
References
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MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
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ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Organic Chemistry. [Link]
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Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
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RSC Publishing. 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties. [Link]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
ResearchGate. Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. [Link]
-
Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
-
ACS Omega. Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. [Link]
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PMC. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. [Link]
-
OUCI. Pyridine-based polymers and derivatives: Synthesis and applications. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
NIH. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
PMC - NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
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Validation & Comparative
Structural Confirmation Guide: 1H NMR Analysis of 3-Allyl-2-chloro-4-iodopyridine
Executive Summary
Objective: To provide a definitive structural confirmation protocol for 3-Allyl-2-chloro-4-iodopyridine , distinguishing it from common regioisomers arising during pyridine functionalization (e.g., Halogen Dance rearrangements).
The Challenge: Pyridine synthesis involving multiple halogens and alkylation often yields regioisomers that are indistinguishable by Mass Spectrometry (identical
Comparison Scope: This guide compares the Presumptive 1D Analysis against the Definitive Integrated Approach (1D + NOE), demonstrating why the latter is the industry standard for GLP/GMP characterization.
Comparative Analysis: Target vs. Isomers
The primary risk in synthesizing 3-Allyl-2-chloro-4-iodopyridine is the formation of regioisomers where the allyl group or halogens have shifted positions. The table below highlights the critical NMR discriminators.
Table 1: Predicted NMR Fingerprints of Target vs. Key Regioisomers
| Feature | Target: 3-Allyl-2-chloro-4-iodopyridine | Isomer A: 4-Allyl-2-chloro-3-iodopyridine | Isomer B: 5-Allyl-2-chloro-4-iodopyridine |
| Aromatic System | AX System (Ortho) | AX System (Ortho) | AX System (Para) |
| Proton Positions | H5 and H6 | H5 and H6 | H3 and H6 |
| Coupling ( | |||
| Allyl Environment | Isolated between Cl (C2) and I (C4) | Adjacent to H5 | Adjacent to I (C4) and H6 |
| Key NOE Signal | NO NOE between Allyl- | Strong NOE between Allyl- | Strong NOE between Allyl- |
| Conclusion | "Silent" Allyl-Aromatic NOE | Active Allyl-Aromatic NOE | Singlet Aromatic Peaks |
Critical Insight: Isomer B is easily ruled out by 1D NMR (singlets vs. doublets). The real challenge is distinguishing the Target from Isomer A , as both show ortho-coupled doublets. NOE is the only rapid, non-destructive differentiator.
Detailed Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this optimized protocol.
Phase 1: Sample Preparation
-
Solvent:
(99.8% D) with 0.03% TMS.-
Why? Chloroform minimizes solvent-solute hydrogen bonding, providing sharper peaks for the allyl multiplets compared to
. -
Note: If the sample is an HCl salt, freebase it first or use
to ensure solubility, though chemical shifts will vary [1].
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Why? Sufficient signal-to-noise (S/N) for 13C satellites (if needed) and clear NOE signals without viscosity broadening.
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Phase 2: Acquisition Parameters (600 MHz equivalent)
-
1D Proton (
H):-
Pulse Angle:
-
Relaxation Delay (
): 2.0 s (Ensure full relaxation of aromatic protons). -
Scans: 16-32.
-
Spectral Width: -2 to 14 ppm.
-
-
1D NOE (Selective Gradient):
-
Target: Irradiate the Allyl Methylene doublet (
ppm). -
Mixing Time: 500 ms (Standard for small molecules).
-
Data Interpretation & Self-Validation
A. The 1D Spectrum (Presumptive Confirmation)
In
-
8.05 - 8.15 ppm (1H, d,
Hz): H6 . Deshielded by the adjacent Nitrogen. -
7.55 - 7.65 ppm (1H, d,
Hz): H5 . Shielded relative to H6; ortho coupling confirms the 2,3,4-substitution pattern leaves C5/C6 open. -
5.85 - 6.00 ppm (1H, m): Allyl internal vinyl proton (
). -
5.10 - 5.30 ppm (2H, m): Allyl terminal vinyl protons (
). -
3.45 - 3.60 ppm (2H, d/m): Allyl methylene (
).
B. The NOE Experiment (Definitive Validation)
This step validates the regiochemistry.
-
Irradiate Allyl Methylene (
ppm). -
Observe Aromatic Region (7.0 - 8.5 ppm).
-
Result: No Enhancement.
-
Reasoning: In the target structure (3-Allyl), the allyl group is flanked by Chlorine (C2) and Iodine (C4). The nearest protons are at C5 and C6, which are too distant (
) for a significant Nuclear Overhauser Effect [2]. -
Contra-Result (Isomer A): If you see enhancement at H5 (
ppm), the allyl group is at C4 (adjacent to C5). Reject the batch.
-
Decision Logic & Visualization
The following diagram illustrates the decision tree for structural confirmation, integrating coupling constants and NOE data.
Figure 1: Structural determination logic tree distinguishing the target molecule from its primary regioisomers based on coupling constants and NOE correlations.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text on NOE distance constraints).
-
Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants."[3] University of Wisconsin-Madison / ACS Division of Organic Chemistry.
-
ChemicalBook. "2-Chloro-4-iodopyridine Spectral Data." (Base ring shifts).[2][4][5][6]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Senior Application Scientist's Guide to Suzuki and Stille Couplings: A Comparative Yield and Performance Analysis
For the discerning researcher in organic synthesis and drug development, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Among the premier methods, the Suzuki-Miyaura and Stille couplings have established themselves as robust and versatile strategies. This guide provides an in-depth, objective comparison of these two powerhouse reactions, moving beyond simple protocols to explore the causality behind experimental choices and the nuances that dictate reaction yield and success. We will delve into mechanistic differences, present comparative experimental data, and offer field-proven insights to guide your selection process for achieving optimal outcomes in your synthetic campaigns.
Mechanistic Foundations: A Tale of Two Transmetalations
At their core, both Suzuki and Stille couplings follow a similar catalytic cycle involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—organoboron vs. organotin—introduces a critical divergence in the transmetalation step, which profoundly influences reaction conditions and scope.
The Suzuki-Miyaura Coupling: Base-Activated Boron
The Suzuki coupling employs organoboron reagents, such as boronic acids or their esters, which are generally stable, commercially available, and of low toxicity.[1][2] A key mechanistic feature is the requirement of a base to activate the organoboron species.[1] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[1][3]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.[2][3]
-
Transmetalation: The base-activated organoboron reagent (R²-B(OR)₃⁻) exchanges its organic group (R²) with the halide on the Pd(II) complex.[2][3]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: Neutral Activation of Tin
The Stille coupling utilizes organostannanes (organotin compounds), which are known for their excellent stability to air and moisture.[5][6] A significant advantage is that the transmetalation step typically proceeds without the need for a base, rendering the reaction conditions neutral.[5] This inherent reactivity makes the Stille coupling exceptionally tolerant of a wide range of functional groups.[7][8]
The catalytic cycle is analogous to the Suzuki coupling:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an organic halide or pseudohalide (R¹-X) to form a Pd(II) intermediate.[6][8]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium complex, displacing the halide. This is often the rate-determining step.[8][9]
-
Reductive Elimination: The coupled product (R¹-R²) is expelled, regenerating the active Pd(0) catalyst.[8]
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol is adapted from a standard procedure for the synthesis of biaryls. [4]
-
Vessel Preparation: To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the boronic ester (1.1 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Degassing: Sparge the resulting suspension with a stream of argon for an additional 10 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: To the stirring mixture, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Reaction: Purge the headspace with argon for another 5-10 minutes, then seal the vessel with a screw cap. Place the flask in a preheated oil bath at 100 °C and stir overnight.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Representative Stille Coupling
This protocol is based on conditions optimized for high yields in complex molecule synthesis. [9]
-
Vessel Preparation: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl iodide (1.0 eq) and the organostannane (1.2 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of argon.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe. To this solution, add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and a ligand, such as triphenylarsine (AsPh₃) (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain stirring under argon. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in a suitable solvent like acetonitrile.
-
Purification: Wash the organic solution with hexanes to remove tin byproducts. Concentrate the acetonitrile layer and purify the resulting crude material by flash column chromatography to isolate the desired product. The removal of tin byproducts is a critical and sometimes challenging step.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable tools for C-C bond formation, but they are not interchangeable. The optimal choice is dictated by the specific demands of the synthesis.
-
Choose Suzuki Coupling when:
-
Choose Stille Coupling when:
-
Exceptional functional group tolerance is required, especially for base-sensitive substrates. [5][7] * You are working with complex, highly functionalized molecules where reliability and broad scope are paramount. [7] * Neutral reaction conditions are necessary to preserve sensitive stereocenters or functional groups.
-
You have robust purification methods to remove toxic tin byproducts. [5] Ultimately, a deep understanding of the mechanistic nuances and practical limitations of each reaction empowers the modern chemist to make strategic decisions, leading to higher yields, cleaner reactions, and the successful synthesis of target molecules.
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- [Username]. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube.
-
American Chemical Society. (n.d.). A basic switch leads to big changes in Suzuki coupling. ACS Publications. Retrieved from [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Retrieved from [Link]
-
Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Mechanisms of the Stille Reaction | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chen, J. H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. PMC. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
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- 6. Stille reaction - Wikipedia [en.wikipedia.org]
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- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 3-Allyl-2-chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind Kinetic Studies of Dihalogenated Pyridines
In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The substrate, 3-Allyl-2-chloro-4-iodopyridine, is of particular interest due to its two distinct reactive sites for cross-coupling. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine (C-Cl) bond.[2][3] This inherent difference in reactivity allows for selective functionalization, a highly desirable feature in multi-step syntheses.
Kinetic analysis provides a quantitative lens through which we can understand the intricate dance of catalytic species. By monitoring the reaction progress over time, we can elucidate the rate-determining step, identify the catalyst's resting state, and understand how different ligands, bases, and coupling partners influence the overall reaction efficiency.[4][5] This guide will compare the kinetic profiles of three major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with our target substrate, offering insights into their relative efficiencies and selectivities.
The Foundational Catalytic Cycle: A Common Thread
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our pyridine substrate), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[8] The reactivity order for halogens in this step is generally I > Br > OTf >> Cl.[3][8]
-
Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[6]
Below is a generalized workflow for conducting kinetic studies of these reactions.
Comparative Kinetic Analysis
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions.[9][10]
Experimental Protocol: Kinetic Study of Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, prepare stock solutions of 3-Allyl-2-chloro-4-iodopyridine, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst precursor (e.g., Pd(OAc)2), a phosphine ligand (e.g., SPhos), a base (e.g., K3PO4), and an internal standard (e.g., dodecane) in a degassed solvent (e.g., 1,4-dioxane/water).
-
Reaction Initiation: In a temperature-controlled reaction vessel, combine the stock solutions in the desired concentrations.
-
Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture and immediately quench with a suitable solvent. Analyze the quenched samples by RP-HPLC to determine the concentrations of the starting material and product(s).[11][12]
Expected Kinetic Profile and Mechanistic Insights
Due to the significantly higher reactivity of the C-I bond, the initial reaction will exclusively form the 4-aryl-3-allyl-2-chloropyridine product. The oxidative addition of the C-I bond to the Pd(0) catalyst is expected to be the rate-determining step.[2][8] The reaction rate will likely exhibit a first-order dependence on the concentrations of the pyridine substrate and the palladium catalyst.
The choice of ligand is crucial. Bulky, electron-donating phosphine ligands, such as SPhos, are known to accelerate the rate of oxidative addition and reductive elimination, thereby increasing the overall reaction rate.[6]
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]
Experimental Protocol: Kinetic Study of Sonogashira Coupling
-
Reagent Preparation: Prepare stock solutions of 3-Allyl-2-chloro-4-iodopyridine, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine), and an internal standard in a degassed solvent (e.g., THF).
-
Reaction Initiation and Monitoring: Follow the same procedure as for the Suzuki-Miyaura coupling, ensuring strict anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Expected Kinetic Profile and Mechanistic Insights
Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the C-I position.[15] The catalytic cycle involves both palladium and copper. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The oxidative addition of the C-I bond to Pd(0) is again anticipated to be the rate-limiting step.
The reaction kinetics can be more complex due to the dual catalytic system. The rate may depend on the concentrations of the substrate, both catalysts, and the alkyne.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.
Experimental Protocol: Kinetic Study of Buchwald-Hartwig Amination
-
Reagent Preparation: Prepare stock solutions of 3-Allyl-2-chloro-4-iodopyridine, an amine (e.g., morpholine), a palladium precatalyst (e.g., a G3-precatalyst), a bulky phosphine ligand, a strong base (e.g., NaOtBu), and an internal standard in a degassed aprotic solvent (e.g., toluene).
-
Reaction Initiation and Monitoring: Follow the general kinetic experiment procedure.
Expected Kinetic Profile and Mechanistic Insights
The chemoselectivity for the C-I bond will be pronounced in the Buchwald-Hartwig amination as well. The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the deprotonated amine. The oxidative addition of the C-I bond is likely the rate-determining step. The use of a strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the transmetalation step.
Comparative Data Summary
The following table summarizes the expected relative initial rates and key kinetic parameters for the cross-coupling of 3-Allyl-2-chloro-4-iodopyridine, focusing on the reaction at the C-I position. These are generalized trends, and actual values will depend on the specific reaction conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Relative Initial Rate (C-I) | Probable Rate-Determining Step | Key Kinetic Dependencies |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | High | Oxidative Addition | [Substrate], [Pd] |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Moderate to High | Oxidative Addition | [Substrate], [Pd], [Cu] |
| Buchwald-Hartwig | Amine | Pd precatalyst / Bulky Ligand | Moderate | Oxidative Addition | [Substrate], [Pd], [Base] |
Conclusion: A Kinetic Perspective on Chemoselectivity
Kinetic studies of cross-coupling reactions with polyhalogenated substrates like 3-Allyl-2-chloro-4-iodopyridine provide invaluable insights for synthetic chemists. The data consistently points to the oxidative addition at the more labile C-I bond as the initial and rate-determining step across different coupling methodologies. This inherent reactivity difference is the cornerstone of achieving high chemoselectivity.
For drug development professionals, understanding these kinetic profiles is crucial for process optimization, ensuring robust and scalable syntheses of complex pharmaceutical intermediates. By carefully selecting the catalyst system, ligands, and reaction conditions, one can fine-tune the reaction rates and selectively functionalize the desired position with high efficiency. The principles outlined in this guide serve as a foundational framework for the rational design and execution of selective cross-coupling strategies.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][6]
-
MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link][16][17]
-
NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. [Link][9]
-
Royal Society of Chemistry. (n.d.). Development of an automated kinetic profiling system with online HPLC for reaction optimization. [Link][11]
-
ResearchGate. (n.d.). Development of an Automated Kinetic Profiling System with Online HPLC for Reaction Optimization. [Link][12]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][10]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][18]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link][19]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link][7]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link][20]
-
NIH National Library of Medicine. (n.d.). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. [Link][4]
-
Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link][13]
-
ACS Publications. (2015, August 20). Reaction Progress Kinetic Analysis of a Copper-Catalyzed Aerobic Oxidative Coupling Reaction with N-Phenyl Tetrahydroisoquinoline. The Journal of Organic Chemistry. [Link][5]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link][15]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link][1]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][14]
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A Senior Application Scientist's Guide to Elemental Analysis for Compositional Verification of Synthesized Compounds
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's elemental composition is a cornerstone of quality, safety, and regulatory compliance. This guide provides a comparative analysis of three principal techniques for elemental analysis: Combustion Analysis (CHN/S), X-ray Fluorescence (XRF) Spectrometry, and Inductively Coupled Plasma (ICP) Spectroscopy. As researchers, scientists, and drug development professionals, a nuanced understanding of these methodologies is paramount for selecting the most appropriate technique to validate the empirical formula of novel chemical entities and to identify potential inorganic impurities.
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for trustworthy data, and is grounded in authoritative standards to ensure scientific integrity.
The Critical Role of Elemental Analysis in Compound Synthesis
Elemental analysis serves as a fundamental checkpoint in the synthetic workflow. It provides a quantitative determination of the mass fractions of specific elements within a sample. The primary objectives are twofold:
-
Purity Assessment and Formula Confirmation: For newly synthesized organic compounds, elemental analysis is a powerful tool to confirm the empirical formula.[1] The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, is a strong indicator of the compound's purity and the success of the synthesis and purification steps.[2]
-
Detection of Elemental Impurities: Beyond the core organic elements, the presence of residual catalysts (e.g., Pd, Pt, Ru), inorganic reagents, or environmental contaminants can have significant implications for a drug candidate's toxicity and manufacturability. Techniques like XRF and ICP are indispensable for identifying and quantifying these elemental impurities, ensuring compliance with regulatory guidelines such as the International Council for Harmonisation (ICH) Q3D.[3][4][5][6]
Combustion Analysis (CHN/S): The Gold Standard for Organic Composition
Combustion analysis, often referred to as CHN or CHNS analysis, is the quintessential method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[7] Its enduring prevalence in pharmaceutical and chemical research is a testament to its accuracy and reliability when performed correctly.
Principle of Operation
The technique is based on the complete and instantaneous combustion of a small, precisely weighed amount of the sample in a high-oxygen environment.[7] This process, a modern iteration of the Pregl-Dumas method, converts the constituent elements into simple, detectable gases:
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Nitrogen is converted to nitrogen gas (N₂), with any nitrogen oxides being subsequently reduced to N₂.
-
Sulfur is converted to sulfur dioxide (SO₂).
These combustion products are then swept by an inert carrier gas (typically helium) through a series of separation columns and detectors. A thermal conductivity detector (TCD) is commonly used to quantify the individual gases based on the difference in thermal conductivity between the carrier gas and the analyte gas.[8]
Experimental Workflow and Causality
A robust CHN/S analysis workflow is a self-validating system. Each step is designed to ensure complete conversion and accurate detection.
Caption: Workflow for CHN/S Combustion Analysis.
Experimental Protocol: CHN/S Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Residual solvents or moisture will lead to inaccurate hydrogen and carbon values.[2] Drying in a vacuum oven or freeze-drying is recommended.[9]
-
Using an ultra-microbalance, accurately weigh 1-3 mg of the finely powdered sample into a pre-cleaned tin capsule.[10]
-
Causality: The tin capsule acts as a flux, and its reaction with oxygen during combustion generates a significant exotherm, raising the local temperature to over 1700°C.[11] This ensures the complete and rapid combustion of even thermally stable compounds.
-
Seal the capsule, ensuring no sample is lost. For volatile liquids or air-sensitive compounds, specialized sealed capsules and introduction methods are necessary.[12]
-
-
Instrument Setup and Calibration:
-
Set the combustion and reduction furnace temperatures according to the instrument manufacturer's recommendations (typically ~900-1000°C for the combustion furnace).
-
Calibrate the instrument using certified organic analytical standards (e.g., acetanilide, sulfanilamide) that have known percentages of C, H, N, and S. This calibration creates a response factor that correlates the detector signal area to the mass of each element.
-
-
Analysis:
-
Place the sealed sample capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) to N₂.
-
The gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a chromatographic column to separate the individual components.
-
The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.
-
-
Data Processing:
-
The instrument software integrates the peaks corresponding to each gas.[13]
-
Using the calibration factors derived from the standards, the software calculates the absolute amount of each element in the sample.
-
The weight percentages are then calculated by dividing the mass of each element by the initial sample weight.
-
X-ray Fluorescence (XRF) Spectrometry: A Non-Destructive Screening Tool
X-ray Fluorescence (XRF) is a powerful non-destructive technique for elemental analysis, particularly valuable for screening for the presence of elements heavier than sodium (Na).[14] In the context of synthesized compounds, it is an excellent tool for identifying residual metal catalysts or inorganic impurities without consuming the sample.[2]
Principle of Operation
The sample is irradiated with a primary X-ray beam.[14] This high-energy radiation excites atoms in the sample, causing an electron to be ejected from an inner atomic shell, creating a vacancy. To regain stability, an electron from a higher energy outer shell fills this vacancy. The excess energy from this transition is released as a secondary (fluorescent) X-ray.
The energy of this fluorescent X-ray is characteristic of the element from which it was emitted, creating a unique "fingerprint" for each element. The intensity of the fluorescence is proportional to the concentration of that element in the sample.[15]
Experimental Workflow and Causality
The non-destructive nature of XRF simplifies the workflow, making it a rapid screening method.
Caption: Workflow for XRF Analysis of Powdered Samples.
Experimental Protocol: XRF Analysis of Powdered Compounds
-
Sample Preparation:
-
Grind the synthesized compound to a fine, uniform powder (typically <40 μm).[16] This minimizes particle size effects, where variations in particle size can affect the measured X-ray intensity.
-
Causality: A uniform and dense sample surface is critical for reproducible XRF results. Large particles can create void spaces and an uneven surface, leading to inaccuracies.[17]
-
For quantitative analysis, press the powder into a solid pellet using a hydraulic press.[18][19] A binder (e.g., cellulose wax) may be mixed with the sample to improve the pellet's integrity.[17][18] The pressure applied (e.g., 15-20 tonnes) and the sample-to-binder ratio must be kept consistent between standards and unknown samples.[19]
-
-
Instrument Setup:
-
Select the appropriate X-ray tube anode material. Rhodium (Rh) anodes are often used for general-purpose analysis, while tungsten (W) or gold (Au) anodes are better for exciting heavier elements.[9]
-
Set the instrument parameters, including voltage and current, to optimize the excitation of the elements of interest.
-
The analysis can be performed in air, but for lighter elements (e.g., Na to S), a vacuum or helium purge is necessary to reduce atmospheric absorption of the low-energy fluorescent X-rays.
-
-
Analysis and Data Acquisition:
-
Place the sample pellet in the spectrometer.
-
Initiate the measurement. The instrument irradiates the sample and collects the emitted fluorescent X-rays.
-
The detector measures the energy of each incoming X-ray photon, and the software plots a spectrum of X-ray intensity versus energy.[20]
-
-
Data Processing and Quantification:
-
Identify the elements present in the sample by the characteristic energy of the peaks in the spectrum.
-
Quantify the concentration of each element. This is typically done using a calibration curve created from a set of matrix-matched standards with known elemental concentrations. Alternatively, "standardless" quantification using Fundamental Parameters (FP) can be employed, which uses theoretical X-ray emission probabilities to calculate concentrations.[12]
-
Inductively Coupled Plasma (ICP) Spectroscopy: The Ultimate in Trace Element Detection
Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), offer unparalleled sensitivity for the detection of trace and ultra-trace elemental impurities.[3] ICP-MS, in particular, is the gold standard for quantifying elemental impurities to meet the stringent limits set by regulatory bodies like the ICH.[10]
Principle of Operation
A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K).[11] The extreme temperature desolvates, atomizes, and ionizes the elements present in the sample.
-
In ICP-OES: The excited atoms and ions emit photons at their characteristic wavelengths. The light is separated by a spectrometer, and the intensity of each emission line is measured, which is proportional to the element's concentration.
-
In ICP-MS: The generated ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. A detector then counts the ions for each mass, providing a highly sensitive measure of concentration.[1]
Experimental Workflow and Causality
The critical step in ICP analysis of solid organic compounds is the complete digestion of the sample to create a clear, aqueous solution.
Caption: Workflow for ICP-MS/OES Analysis of Solid Samples.
Experimental Protocol: ICP-MS Analysis via Microwave Digestion
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1-0.5 g of the synthesized compound into a clean, acid-leached microwave digestion vessel.
-
Add a suitable acid mixture. For many organic materials, high-purity nitric acid (HNO₃) is the primary oxidant.[11] The addition of hydrochloric acid (HCl) may be necessary to stabilize certain elements, such as mercury and platinum group metals, in solution.[21]
-
Causality: The choice of acid is critical. Nitric acid is a strong oxidizing agent that effectively destroys the organic matrix.[11] However, it is a poor solvent for some metals. A combination of acids is often required to ensure both complete oxidation of the organic matter and stabilization of the target elemental ions in the final solution.[21]
-
Seal the vessels and place them in the microwave digestion system. The system applies high temperature and pressure, significantly accelerating the digestion process compared to hot plate methods.[17] This closed-vessel approach also prevents the loss of volatile elements and minimizes airborne contamination.
-
After digestion and cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with high-purity deionized water. This step is crucial to reduce the total dissolved solids and acid concentration to levels compatible with the ICP-MS sample introduction system (typically <0.2% TDS).[1]
-
-
Instrument Setup and Calibration:
-
Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates) to ensure stable and sensitive analysis.
-
Prepare a series of multi-element calibration standards from certified stock solutions, matrix-matched to the final acid concentration of the samples.[22]
-
An internal standard solution is typically introduced online and mixed with all samples and standards to correct for instrumental drift and matrix effects.
-
-
Analysis:
-
Introduce the diluted samples and standards into the ICP-MS using a nebulizer and spray chamber, which convert the liquid into a fine aerosol suitable for introduction into the plasma.
-
The instrument measures the ion counts for each target element's mass-to-charge ratio.
-
-
Data Processing:
-
The software constructs a calibration curve for each element by plotting the measured intensity against the known concentration of the standards.[22]
-
The concentration of each element in the unknown samples is determined from this calibration curve, accounting for the initial sample weight and dilution factor.
-
The results are compared against the permissible daily exposure (PDE) limits outlined in guidelines like ICH Q3D to assess the safety of the drug product.[6]
-
Comparative Performance and Application Guide
The choice of elemental analysis technique is dictated by the analytical objective, the nature of the sample, and the required sensitivity.
| Feature | Combustion Analysis (CHN/S) | X-ray Fluorescence (XRF) | Inductively Coupled Plasma (ICP-OES/MS) |
| Primary Application | Purity and empirical formula of organic compounds | Rapid, non-destructive screening for elemental impurities (Z > 11) | Quantitative trace and ultra-trace elemental impurity analysis |
| Elements Detected | C, H, N, S, O (by pyrolysis) | Na to U | Most elements in the periodic table (Li to U) |
| Typical Sample Type | Solid or liquid organic materials | Solids, powders, liquids[14] | Aqueous solutions (solids require digestion)[1] |
| Sample Preparation | Weighing into tin/silver capsules | Minimal; grinding and pressing into a pellet for powders[18] | Destructive; requires complete acid digestion for solids[2] |
| Typical Sample Amount | 1-5 mg | 0.1 - 10 g | 0.1 - 0.5 g (solid before digestion) |
| Limit of Detection | ~0.01 - 0.1 wt% | ppm to low wt% | ICP-OES: high ppb to ppm; ICP-MS: sub-ppt to ppb[3] |
| Precision (%RSD) | < 0.3% | 1-5% | < 5% |
| Accuracy | High (within ±0.4% of theoretical) | Good (dependent on matrix and standards) | Very High (with appropriate standards)[12] |
| Throughput | Moderate | High | Moderate (limited by digestion time) |
Conclusion: An Integrated Approach to Compositional Analysis
No single technique provides a complete picture of a synthesized compound's composition. Instead, a multi-faceted approach, leveraging the strengths of each method, ensures the highest level of confidence in the final product.
-
Combustion analysis remains the definitive method for confirming the empirical formula and assessing the bulk purity of the primary organic compound. Its accuracy for C, H, N, and S is unmatched.
-
XRF spectrometry serves as an invaluable, rapid, and non-destructive screening tool. It can quickly identify the presence of unexpected inorganic elements or confirm the removal of residual catalysts, guiding further purification efforts without sacrificing precious sample material.
-
ICP-MS provides the ultimate sensitivity required for the quantitative determination of toxic elemental impurities at levels mandated by global regulatory bodies. Its ability to measure parts-per-billion concentrations is essential for the final safety assessment of drug candidates.
By judiciously applying these complementary techniques, researchers and drug development professionals can build a robust, self-validating system for elemental analysis. This integrated strategy not only ensures the scientific integrity of the data but also underpins the quality and safety of novel therapeutics from the bench to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
